1,3-Thiazolidine-3-carbonylchloride
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Overview
Description
1,3-Thiazolidine-3-carbonylchloride is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-3-carbonylchloride can be synthesized through various methods. One common approach involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . Another method involves the use of cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitro ethylene, trimethylamine with aromatic aldehyde, and dimedone in a mixture of water and ethanol .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as multicomponent reactions, nano-catalysis, and green chemistry are employed to improve the efficiency and environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-3-carbonylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives with different functional groups .
Scientific Research Applications
1,3-Thiazolidine-3-carbonylchloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Thiazolidine-3-carbonylchloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Thiazolidine-3-carbonylchloride include other thiazolidine derivatives such as thiazolidinediones and thiazolidinones .
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable thiazolidine products under physiological conditions makes it particularly valuable in bioconjugation and medicinal chemistry .
Properties
Molecular Formula |
C4H6ClNOS |
---|---|
Molecular Weight |
151.62 g/mol |
IUPAC Name |
1,3-thiazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNOS/c5-4(7)6-1-2-8-3-6/h1-3H2 |
InChI Key |
KUVRVAWPKXIMGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)Cl |
Origin of Product |
United States |
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